molecular formula C19H19N3O4 B2741993 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-34-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2741993
CAS No.: 1421587-34-9
M. Wt: 353.378
InChI Key: MCPMHVPFCZNTFG-HWKANZROSA-N
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Description

This compound features a conjugated enone system (prop-2-en-1-one) linking two pharmacologically relevant moieties:

  • Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring, known for enhancing metabolic stability and membrane permeability in drug design .

The (E)-stereochemistry of the enone linker is critical for maintaining planarity, which influences electronic conjugation and binding affinity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(5-3-14-2-4-16-17(12-14)25-13-24-16)22-10-6-15(7-11-22)26-19-20-8-1-9-21-19/h1-5,8-9,12,15H,6-7,10-11,13H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPMHVPFCZNTFG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H17N2O3
  • Molecular Weight : 259.3004 g/mol
  • CAS Registry Number : 82857-82-7

The structure includes a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which are known to exhibit diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity against colon cancer cells (HCT 116), comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HCT 1164.363Doxorubicin0.5

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key metabolic enzymes. It showed promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE suggests that this compound may possess neuroprotective properties.

Antimicrobial Activity

In addition to anticancer properties, the compound was tested against various bacterial strains and demonstrated notable antimicrobial activity. It was particularly effective against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may exert its effects through:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have documented the use of this compound in preclinical models:

  • Study on Colon Cancer : A study involving xenograft models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to control groups.
  • Neuroprotective Effects : In models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of neuronal damage.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's ability to induce apoptosis in tumor cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .

Neuropharmacological Effects

Given its structural features, this compound is being investigated for neuropharmacological applications. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through modulation of neurotransmitter systems .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression and cell cycle progression. HDAC inhibitors are being explored for their role in cancer therapy and other diseases characterized by abnormal gene expression patterns .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance, highlighting its potential as a lead compound for drug development .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate cytotoxicity against cancer cell linesInduced apoptosis in breast and lung cancer cells; significant reduction in cell viability observed .
Antimicrobial Assessment Test efficacy against bacterial strainsEffective against Staphylococcus aureus and E. coli; minimum inhibitory concentration determined .
Neuropharmacological Investigation Assess neuroprotective effectsShowed promise in protecting neuronal cells from oxidative stress; potential application in Alzheimer's treatment .

Chemical Reactions Analysis

Formation of the Piperidinyl-Pyrimidine Core

The pyrimidin-2-yloxy-piperidine moiety is synthesized via nucleophilic aromatic substitution :

  • Reaction conditions : Chloropyrimidine derivatives react with 4-hydroxypiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

  • Yield : 75–90% for analogous pyridine/pyrazine-piperidine systems .

Enone Formation and Coupling

The (E)-configured propenone bridge is introduced via Knoevenagel condensation :

  • Reactants : Benzo[d] dioxol-5-yl aldehyde reacts with a ketone-bearing piperidine intermediate (pre-functionalized with pyrimidin-2-yloxy).

  • Catalyst : Piperidine or ammonium acetate in ethanol under reflux .

  • Yield : 60–75% for structurally related enones .

Functional Group Reactivity

The compound’s reactivity is governed by its enone system, aromatic dioxole, and pyrimidinyloxy groups.

Conjugated Enone Reactivity

  • Michael Addition : The α,β-unsaturated ketone undergoes nucleophilic additions (e.g., thiols, amines) at the β-position.

    • Example: Reaction with hydrazine hydrate forms hydrazone derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield the saturated ketone .

Pyrimidinyloxy Group Transformations

  • Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the pyrimidinyloxy group hydrolyzes to a hydroxyl group .

  • Halogenation : Reaction with PCl₅ replaces the oxygen with chlorine, forming pyrimidinyl chloride derivatives .

Benzo[d] dioxole Stability

  • Oxidative Degradation : Strong oxidizers (e.g., KMnO₄) cleave the dioxole ring to form catechol derivatives.

Stability Under Reaction Conditions

ConditionStability ProfileKey Observations
Acidic (pH < 3) ModeratePyrimidinyloxy hydrolysis dominates .
Basic (pH > 10) LowEnone isomerization and dioxole cleavage .
Thermal (>100°C) High (in inert solvents)No decomposition observed in DMSO .
UV Light LowPhotoisomerization of the enone.

Reaction with Hydrazine Derivatives

  • Pathway : Hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate, followed by cyclization to triazole derivatives under basic conditions .

    • Yield : 52–88% for analogous triazolethiones .

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the benzo[d] dioxol-5-yl group.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-(Pyrimidin-2-yloxy)piperidine ~409.4 (calculated) Pyrimidine ether enhances hydrogen bonding potential. -
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)prop-2-en-1-one 4-Phenylpiperazine ~379.4 Phenyl group introduces lipophilicity; lower polarity vs. pyrimidine substituent.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one core ~350.4 Rigid heterocyclic core may improve target selectivity.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Unsubstituted piperidine ~313.4 Simpler structure; lacks pyrimidine’s electronic diversity.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one 4-(Benzodioxolylmethyl)piperazine and methoxyphenyl groups ~500.5 Bulky substituents may reduce solubility but enhance receptor interactions.
Key Observations:
  • Piperidine/Piperazine Substitutions: The target compound’s pyrimidin-2-yloxy group provides distinct electronic and steric profiles compared to phenyl () or unsubstituted piperidine () analogs.
  • Core Heterocycles : Pyrido[1,2-a]pyrimidin-4-one () introduces rigidity, which may enhance binding specificity but reduce conformational flexibility.
  • Solubility Considerations : Bulky substituents (e.g., benzodioxolylmethyl in ) increase molecular weight and logP, likely reducing aqueous solubility compared to the target compound.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding: The pyrimidin-2-yloxy group in the target compound can act as both donor (N–H) and acceptor (O, N), similar to patterns observed in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-(piperazin-1-yl)pyrimidine derivatives are often prepared by reacting pyrimidinyl halides with piperazine or substituted piperidines under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) . Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can the structural configuration of the (E)-isomer be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond angles and torsion angles, distinguishing (E)- from (Z)-isomers . Complementary techniques include NOESY NMR to assess spatial proximity of protons and UV-Vis spectroscopy to monitor π→π* transitions characteristic of conjugated enone systems .

Q. What analytical techniques are critical for characterizing this compound’s molecular identity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 6.7–7.3 ppm for benzodioxole), pyrimidine protons (δ 8.3–8.8 ppm), and enone carbonyl signals (δ 190–200 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ (e.g., m/z 407.1482 for C₂₁H₂₂N₃O₄) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O-C in benzodioxole) validate functional groups .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for electronic properties be resolved?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps and dipole moments. Discrepancies arise from solvent effects or crystal packing forces. Validate computational models by comparing experimental UV-Vis λmax with TD-DFT results and adjusting for solvent polarity (e.g., using PCM solvation models) . For example, a predicted λmax of 320 nm (gas phase) may shift to 335 nm in ethanol, aligning with experimental data .

Q. What strategies are effective in resolving conflicting pharmacological activity data across studies?

  • Methodological Answer : Contradictory activity data (e.g., IC₅₀ variability in kinase assays) may stem from differences in assay conditions. Standardize protocols:

  • Use uniform cell lines (e.g., HEK293 for receptor binding).
  • Control ATP concentrations (e.g., 10 µM for kinase inhibition assays).
  • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can automated synthesis platforms improve yield and reproducibility for this compound?

  • Methodological Answer : Capsule-based automated synthesizers enable precise control of reaction parameters (temperature, stoichiometry). For example, coupling 4-(pyrimidin-2-yloxy)piperidine with (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride in a 1:1.1 ratio at 60°C for 12 hours achieves 86% yield with <2% impurities . Real-time monitoring via inline FT-IR ensures reaction completion.

Q. What methods are suitable for analyzing the compound’s solubility and stability in biological matrices?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via HPLC .
  • Stability : Incubate in plasma at 37°C; sample at 0, 1, 4, 8, 24 hours. Degradation products are identified via LC-MS/MS (e.g., oxidation at the piperidine N-oxide position) .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., (R)-BINAP/Pd for asymmetric coupling) or enantiopure starting materials. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/ethanol eluent) .

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